molecular formula C10H11Cl2N B15334863 1-(3,4-Dichlorobenzyl)azetidine

1-(3,4-Dichlorobenzyl)azetidine

Cat. No.: B15334863
M. Wt: 216.10 g/mol
InChI Key: GWJLGXIGHRIRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorobenzyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The presence of the 3,4-dichlorobenzyl group further enhances its chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzyl)azetidine typically involves the alkylation of azetidine with 3,4-dichlorobenzyl halides. One common method includes the reaction of azetidine with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and various catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)azetidine involves its interaction with specific molecular targets. The compound’s ring strain and electronic properties enable it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

1-(3,4-Dichlorobenzyl)azetidine can be compared to other azetidine derivatives and related nitrogen heterocycles:

The uniqueness of this compound lies in its combination of ring strain and the electronic effects of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11Cl2N/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

GWJLGXIGHRIRLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.